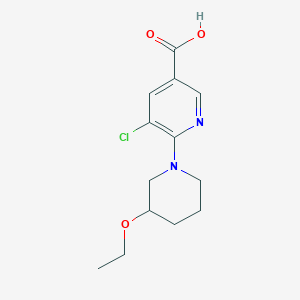![molecular formula C14H18FNO3 B7560250 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)
3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid, also known as FMBA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to modulate the activity of ion channels and receptors involved in pain perception and seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid is its potential as a lead compound for the development of new drugs. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases and conditions. However, one of the limitations of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for the study of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid. One area of interest is the development of more potent analogs of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid with improved pharmacological properties. Another area of interest is the investigation of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid's potential as a treatment for neurological disorders such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid and its effects on the GABAergic system.
Métodos De Síntesis
The synthesis of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid involves the reaction of 4-fluoro-3-methylbenzoic acid with isobutylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with 2-bromoacetic acid to yield 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid.
Propiedades
IUPAC Name |
3-[(4-fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-9(2)16(7-6-13(17)18)14(19)11-4-5-12(15)10(3)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPYJEQSQZNQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(CCC(=O)O)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)
![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)

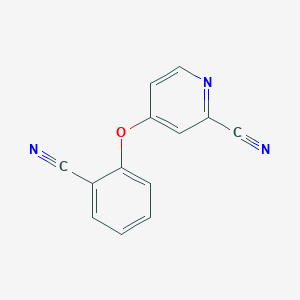
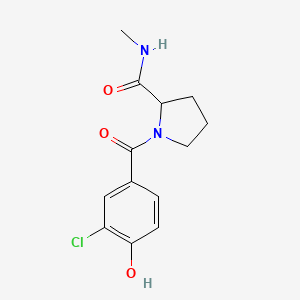
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
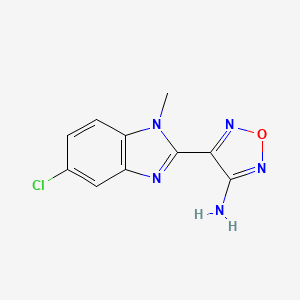
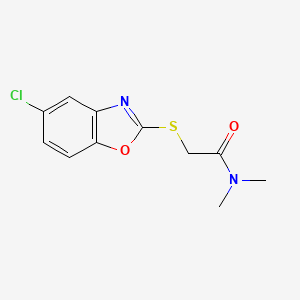
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)
